2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 732291-33-7
VCID: VC4144864
InChI: InChI=1S/C16H20N2O2/c1-11-8-13(9-14(10-17)16(19)20)12(2)18(11)15-6-4-3-5-7-15/h8-9,15H,3-7H2,1-2H3,(H,19,20)/b14-9+
SMILES: CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)O
Molecular Formula: C16H20N2O2
Molecular Weight: 272.348

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

CAS No.: 732291-33-7

Cat. No.: VC4144864

Molecular Formula: C16H20N2O2

Molecular Weight: 272.348

* For research use only. Not for human or veterinary use.

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid - 732291-33-7

Specification

CAS No. 732291-33-7
Molecular Formula C16H20N2O2
Molecular Weight 272.348
IUPAC Name (E)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid
Standard InChI InChI=1S/C16H20N2O2/c1-11-8-13(9-14(10-17)16(19)20)12(2)18(11)15-6-4-3-5-7-15/h8-9,15H,3-7H2,1-2H3,(H,19,20)/b14-9+
Standard InChI Key HWBTWVUHTVFVLY-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

The compound is systematically named 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid. Key identifiers include:

  • CAS Registry Number: 732291-33-7

  • Molecular Formula: C16H20N2O2\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{2}

  • Molecular Weight: 272.34 g/mol

  • SMILES Notation: \text{Cc1cc(c(n1C2CCCCC2)C)C=C(C#N)C(=O)O}

  • InChIKey: HWBTWVUHTVFVLY-UHFFFAOYSA-N

Structural Analysis

The molecule consists of:

  • A pyrrole ring substituted with methyl groups at positions 2 and 5.

  • A cyclohexyl group attached to the pyrrole nitrogen.

  • A cyanoacrylic acid side chain (C=C(CN)CO2H\text{C=C(CN)CO}_2\text{H}) at position 3 of the pyrrole .

X-ray crystallography and computational modeling reveal a planar cyanoacrylic acid group conjugated to the pyrrole ring, which influences its electronic properties and reactivity . The cyclohexyl group adopts a chair conformation, contributing to steric bulk .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step reactions:

  • Pyrrole Core Formation: Alkylation of 2,5-dimethylpyrrole with cyclohexyl bromide under basic conditions .

  • Cyanoacrylic Acid Attachment: Knoevenagel condensation between the substituted pyrrole and cyanoacetic acid, catalyzed by piperidine or ammonium acetate .

Example Reaction:

Pyrrole derivative+NCCH2CO2Hcat.2-Cyano-3-(pyrrolyl)prop-2-enoic acid\text{Pyrrole derivative} + \text{NCCH}_2\text{CO}_2\text{H} \xrightarrow{\text{cat.}} \text{2-Cyano-3-(pyrrolyl)prop-2-enoic acid}

Optimization and Yield

  • Solvents: Dimethylformamide (DMF) or acetonitrile .

  • Temperature: 80–100°C.

  • Yield: 60–75% after purification by recrystallization .

SupplierPuritySizePrice (USD)Lead Time
Moldb 98%100 mg72.001–3 weeks
American Custom 95%1 g692.46On demand
EvitaChem98%250 mg104.001–3 weeks
Santa Cruz Biotech 98%1 g266.00Backordered

Physicochemical Properties

Spectroscopic Data

  • IR: Strong absorption at 2210 cm1^{-1} (C≡N stretch) and 1705 cm1^{-1} (C=O stretch) .

  • 1^1H NMR (DMSO-d6d_6): δ 1.2–1.8 (m, cyclohexyl), 2.3 (s, CH3_3), 6.7 (s, pyrrole-H) .

Applications in Research

Medicinal Chemistry

The compound serves as a precursor in synthesizing inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), a protein implicated in cancers like glioblastoma . Its cyanoacrylic acid moiety acts as a Michael acceptor, enabling covalent binding to enzyme active sites .

Material Science

In organic electronics, the conjugated system facilitates electron transport, making it a candidate for non-linear optical materials . Studies suggest utility in dye-sensitized solar cells due to its absorption in the visible spectrum .

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